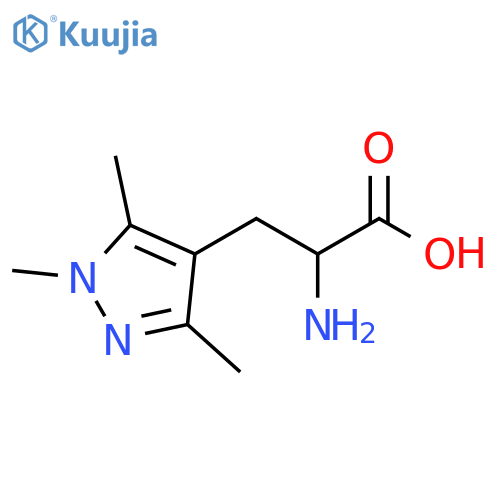Cas no 2644-88-4 (2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid)

2644-88-4 structure
商品名:2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-propanoic acid, α-amino-1,3,5-trimethyl-
- 2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
- 2644-88-4
- AKOS006278819
- EN300-1843171
-
- インチ: 1S/C9H15N3O2/c1-5-7(4-8(10)9(13)14)6(2)12(3)11-5/h8H,4,10H2,1-3H3,(H,13,14)
- InChIKey: FQAMFWDNLANSTP-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(CC(N)C(O)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 197.116426730g/mol
- どういたいしつりょう: 197.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ゆうかいてん: 240-243 °C
- ふってん: 364.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.01±0.10(Predicted)
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843171-0.05g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-0.1g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-10g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-0.25g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-5g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-1.0g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1843171-10.0g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1843171-0.5g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1843171-5.0g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1843171-2.5g |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid |
2644-88-4 | 2.5g |
$1509.0 | 2023-09-19 |
2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
2644-88-4 (2-amino-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
